molecular formula C22H22N4 B11605349 2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B11605349
M. Wt: 342.4 g/mol
InChI Key: QPKJGZJYNJUGBJ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of both tert-butyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4/c1-22(2,3)17-11-9-16(10-12-17)19-13-20-24-14-18(21(23)26(20)25-19)15-7-5-4-6-8-15/h4-14H,23H2,1-3H3

InChI Key

QPKJGZJYNJUGBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)C4=CC=CC=C4

Origin of Product

United States

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